molecular formula C18H14BrNO4 B297460 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde

1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde

Cat. No. B297460
M. Wt: 388.2 g/mol
InChI Key: KNAZXPHZZPKLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has a molecular formula of C18H13BrN2O4. The purpose of

Mechanism of Action

The mechanism of action of 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde is not fully understood. However, studies have shown that this compound acts as an inhibitor of certain enzymes and proteins that are involved in the progression of cancer and neurodegenerative diseases. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde has both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer progression and neurodegeneration. Physiologically, it has been found to induce apoptosis in cancer cells and has shown potential in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde in lab experiments is its potential for the development of new drugs. However, there are also some limitations to using this compound. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde. One area of research is in the development of new drugs for the treatment of cancer and neurological disorders. Further studies are needed to fully understand the mechanism of action of this compound and its effects on different types of cancer cells and neurological disorders. Additionally, research is needed to investigate the potential side effects of this compound and its safety for use in humans.

Synthesis Methods

The synthesis of 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde involves the reaction of 5-bromoindole-3-carbaldehyde with 2-(1,3-benzodioxol-5-yloxy)ethylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified using column chromatography to obtain pure 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde.

Scientific Research Applications

1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde has potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. This compound has been found to have anticancer properties and has shown promising results in preclinical studies. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromoindole-3-carbaldehyde

InChI

InChI=1S/C18H14BrNO4/c19-13-1-3-16-15(7-13)12(10-21)9-20(16)5-6-22-14-2-4-17-18(8-14)24-11-23-17/h1-4,7-10H,5-6,11H2

InChI Key

KNAZXPHZZPKLGK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OCCN3C=C(C4=C3C=CC(=C4)Br)C=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCN3C=C(C4=C3C=CC(=C4)Br)C=O

Origin of Product

United States

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